molecular formula C11H12F2O2 B7975195 2-(3,5-Difluorobenzyl)butanoic acid

2-(3,5-Difluorobenzyl)butanoic acid

Cat. No.: B7975195
M. Wt: 214.21 g/mol
InChI Key: ICMIKAIOIXWNIG-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzyl)butanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids This compound is characterized by the presence of a butanoic acid moiety attached to a benzyl group that is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzyl bromide and butanoic acid.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). A base, such as sodium hydride (NaH), is used to deprotonate the butanoic acid, facilitating the nucleophilic substitution reaction with 3,5-difluorobenzyl bromide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of 2-(3,5-Difluorobenzyl)butanone or this compound derivatives.

    Reduction: Formation of 2-(3,5-Difluorobenzyl)butanol.

    Substitution: Formation of various substituted benzyl butanoic acids depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorobenzyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzyl)butanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy in its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzoic acid
  • 2-(3,5-Difluorophenyl)propanoic acid
  • 2-(3,5-Difluorobenzyl)acetic acid

Uniqueness

2-(3,5-Difluorobenzyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the benzyl ring and the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-8(11(14)15)3-7-4-9(12)6-10(13)5-7/h4-6,8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMIKAIOIXWNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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